molecular formula C9H8BrNO5 B6200021 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid CAS No. 2386413-54-1

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid

Cat. No.: B6200021
CAS No.: 2386413-54-1
M. Wt: 290.1
InChI Key:
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Description

2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid, or 2-BMPAA, is a versatile organic compound used in a variety of scientific research applications. It is a valuable tool in the laboratory, as it is relatively easy to synthesize and has a variety of biochemical and physiological effects.

Scientific Research Applications

2-BMPAA has a number of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a useful intermediate for the synthesis of other compounds. It is also used in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. Additionally, 2-BMPAA has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.

Mechanism of Action

2-BMPAA acts as a prodrug, meaning that it is converted into an active form by a metabolic process in the body. Specifically, it is converted by hydrolysis into 2-bromo-4-methoxy-5-nitrophenol, which is then further metabolized into a variety of different compounds. These compounds have a variety of biochemical and physiological effects, which will be discussed in the following section.
Biochemical and Physiological Effects
2-BMPAA has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-bacterial and anti-fungal properties. Additionally, 2-BMPAA has been shown to inhibit the growth of certain types of cancer cells, and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

2-BMPAA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is widely available. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that 2-BMPAA is a relatively toxic compound, and should be handled with care.

Future Directions

Despite its wide range of applications, there are still many potential future directions for research involving 2-BMPAA. For example, further research could be conducted to explore the potential therapeutic uses of 2-BMPAA, such as its potential to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential of 2-BMPAA as a reagent in organic synthesis. Finally, further research could be conducted to explore the potential of 2-BMPAA as a drug delivery agent, as it has been shown to have anti-inflammatory and analgesic effects.

Synthesis Methods

2-BMPAA can be synthesized in a two-step process. First, 2-bromo-4-methoxy-5-nitrophenol is reacted with acetic anhydride in the presence of pyridine to form 2-BMPAA. Second, the product is purified by recrystallization using ethanol. The synthesis of 2-BMPAA is relatively simple and straightforward, and yields a product that is suitable for use in a variety of scientific research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid involves the bromination of 4-methoxy-2-nitrophenylacetic acid followed by the nitration of the resulting product.", "Starting Materials": [ "4-methoxy-2-nitrophenylacetic acid", "Bromine", "Acetic acid", "Sulfuric acid", "Hydrogen peroxide", "Sodium nitrate", "Sodium nitrite" ], "Reaction": [ "Step 1: Bromination of 4-methoxy-2-nitrophenylacetic acid using bromine and acetic acid as solvent and catalyst, respectively.", "Step 2: Purification of the resulting product by recrystallization.", "Step 3: Nitration of the purified product using a mixture of sulfuric acid and nitric acid.", "Step 4: Neutralization of the reaction mixture with sodium carbonate.", "Step 5: Isolation of the crude product by filtration.", "Step 6: Purification of the crude product by recrystallization using a mixture of ethanol and water.", "Step 7: Conversion of the purified product to the final product, 2-(2-bromo-4-methoxy-5-nitrophenyl)acetic acid, by reacting it with sodium nitrate and sodium nitrite in the presence of acetic acid and hydrogen peroxide.", "Step 8: Purification of the final product by recrystallization using a mixture of ethanol and water." ] }

2386413-54-1

Molecular Formula

C9H8BrNO5

Molecular Weight

290.1

Purity

95

Origin of Product

United States

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